molecular formula C13H12ClN5OS B5809159 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide

Cat. No. B5809159
M. Wt: 321.79 g/mol
InChI Key: RQGOJJLTDADSHX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'TAK-915' and belongs to the class of benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide involves the modulation of the activity of GABA receptors. This compound acts as a positive allosteric modulator of GABA-A receptors, which results in an increase in the inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide are still being studied. However, it has been shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It also has potential antipsychotic effects, making it a promising candidate for the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. However, its limited solubility in water can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy as a therapeutic agent.
In conclusion, 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide is a promising compound with potential applications in various fields. Its mechanism of action and biochemical and physiological effects make it an attractive candidate for the treatment of neurological disorders. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 1-benzothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with propylamine and sodium azide. The final step involves the reaction of the intermediate product with 3-chloro-1,2-propanediamine to produce the desired compound.

Scientific Research Applications

The potential applications of 3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide in scientific research are vast. This compound has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

3-chloro-N-(2-propyltetrazol-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5OS/c1-2-7-19-17-13(16-18-19)15-12(20)11-10(14)8-5-3-4-6-9(8)21-11/h3-6H,2,7H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGOJJLTDADSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-propyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide

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